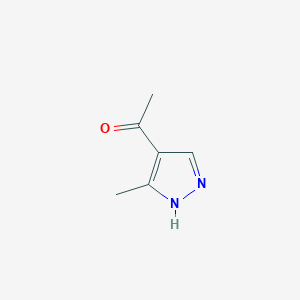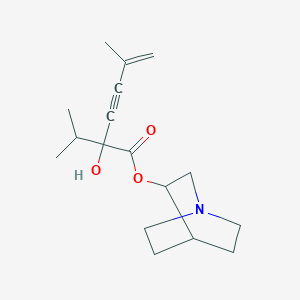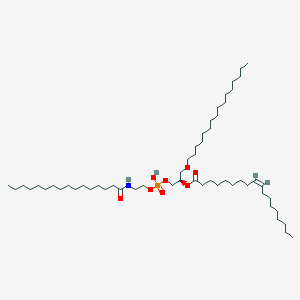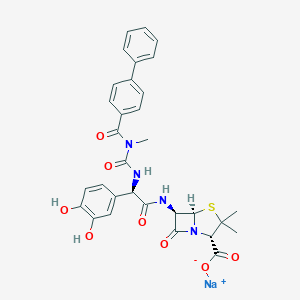
2-Nitropyridin-4-ol
描述
Synthesis Analysis
The synthesis of 2-nitropyridin-4-ol and related nitropyridine derivatives typically involves nitration reactions, where nitro groups are introduced into the pyridine ring. Techniques vary based on the starting materials and the specific nitropyridine derivatives being targeted. For instance, one approach might start with a substituted pyridine undergoing direct nitration, while others may involve more complex multi-step syntheses where the nitro and hydroxyl groups are introduced sequentially or via different intermediates. The choice of method depends on factors such as the desired substitution pattern, yield, and purity of the final product.
Molecular Structure Analysis
The molecular structure of 2-nitropyridin-4-ol has been determined through various spectroscopic and crystallographic techniques. These studies reveal details about bond lengths, angles, and the overall geometry of the molecule. The presence of the nitro and hydroxyl groups significantly influences the electronic structure of the pyridine ring, affecting properties such as acidity, reactivity, and the potential for hydrogen bonding. Structural analyses also shed light on the conformational preferences of the molecule and how these might influence its interactions with other chemical entities.
Chemical Reactions and Properties
2-Nitropyridin-4-ol participates in a variety of chemical reactions, reflecting its versatile reactivity. It can act as a nucleophile, due to the lone pair of electrons on the nitrogen atom, or as an electrophile, particularly at the nitro group. This duality allows it to engage in reactions such as substitution, addition, and coupling reactions, making it a valuable building block in organic synthesis. The presence of the hydroxyl group also opens pathways for further functionalization, such as esterification or etherification.
Physical Properties Analysis
The physical properties of 2-nitropyridin-4-ol, including its melting point, boiling point, and solubility in various solvents, are crucial for its handling and application in chemical syntheses. These properties are influenced by the molecule's structure, particularly the intermolecular forces that it can engage in, such as hydrogen bonding, due to the hydroxyl group, and dipole-dipole interactions, due to the nitro group.
Chemical Properties Analysis
The chemical properties of 2-nitropyridin-4-ol are defined by its reactivity patterns, stability under various conditions, and the types of chemical transformations it can undergo. The electron-withdrawing nature of the nitro group, coupled with the electron-donating effects of the hydroxyl group, affects the electron density distribution across the molecule, influencing its reactivity towards acids, bases, reducing agents, and other reagents.
References (Sources)
Bryndal, I., Kucharska, E., Sąsiadek, W., Wandas, M., Lis, T., Lorenc, J., & Hanuza, J. (2012). Molecular and crystal structures, vibrational studies and quantum chemical calculations of 3 and 5-nitroderivatives of 2-amino-4-methylpyridine. Spectrochimica Acta. Part A, Molecular and Biomolecular Spectroscopy, 96, 952-62. Read more.
Fallahpour, R., Neuburger, M., & Zehnder, M. (1999). Homoleptic and heteroleptic iron(II) and ruthenium(II) complexes of novel 4′-nitro-2,2′:6′,2″-terpyridines and 4′-amino-2,2′:6′,2″-terpyridines. New Journal of Chemistry, 23, 53-61. Read more.
Oszust, J., Talik, Z., Pietraszko, A., Marchewka, M., & Baran, J. (1997). Structural and vibrational investigation of 2-amino-4-nitropyridine crystal. Journal of Molecular Structure, 415, 53-63. Read more.
科学研究应用
Synthesis of Pyridine Derivatives
- Field : Organic Chemistry
- Application : 4-Nitropyridine, which can be synthesized from 2-Nitropyridin-4-ol, is an excellent starting material for the preparation of pyridine derivatives . These derivatives are important synthetic intermediates for new pesticides and medicines .
- Method : The pathway to 4-nitropyridine involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 – H2SO4 mixed acid as the nitration reagent is usually exothermic and at higher temperatures .
- Results : By employing continuous extraction in the nitration step and applying the optimized conditions, a throughput of 0.716 kg 4-nitropyridine product per day from pyridine N-oxide with 83% yield and no 2-nitropyridine by-product was achieved .
Synthesis of Nitropyridines
- Field : Organic Chemistry
- Application : Reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
- Method : The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
- Results : With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
Preparation of Nitropyridine Derivatives
- Field : Organic Chemistry
- Application : The process for the preparation of compound 2 - Chloro - 3 - nitropyridine - 4 - ol .
- Method : 2, 4 - dihydroxy - 3 - nitropyridine is reacted with phosphorous oxychloride in presence of phase transfer catalyst benzyltriethyl ammonium chloride and solvent acetonitrile to get 2, 4 - dichloro - 3 .
- Results : The specific results or outcomes of this application were not provided in the source .
Preparation of Nitropyridine Derivatives
- Field : Organic Chemistry
- Application : A process for the preparation of nitropyridine derivatives of Formula (I) and its salt and precursors such as halogenated amino pyridines .
- Method : The specific method of application or experimental procedures were not provided in the source .
- Results : The specific results or outcomes of this application were not provided in the source .
Synthesis of Imidazo Pyridines
- Field : Organic Chemistry
- Application : From 4-aminopyridine, imidazo [4,5-c] pyridines have been synthesized .
- Method : The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
- Results : The specific results or outcomes of this application were not provided in the source .
Preparation of 2-Substituted-5-Nitro-Pyridines
- Field : Organic Chemistry
- Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
- Method : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
- Results : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
Preparation of Nitropyridine Derivatives
- Field : Organic Chemistry
- Application : A process for the preparation of nitropyridine derivatives of Formula (I) and its salt and precursors such as halogenated amino pyridines .
- Method : The specific method of application or experimental procedures were not provided in the source .
- Results : The specific results or outcomes of this application were not provided in the source .
Synthesis of Organic Single Crystal
- Field : Materials Science
- Application : 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) for the first time in the literature .
- Method : The formation of new crystalline material was confirmed by the single-crystal X-ray diffraction (SXRD) analysis and it belongs to the monoclinic crystal system . Fourier transform infrared (FTIR) spectrum has been recorded by the KBr pellet technique to determine the various vibrational functional groups in the title material .
- Results : The grown crystal possesses good thermal stability of about 187 °C . The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated by utilizing a solid-state laser of wavelength 532 nm . The calculated value of χ(3) is found to be excellent compared to other organic single crystals .
Preparation of 2-Chloro-3-nitropyridin-4-ol
安全和危害
属性
IUPAC Name |
2-nitro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-4-1-2-6-5(3-4)7(9)10/h1-3H,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTUZNXKDOUPHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376509 | |
| Record name | 2-Nitropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitropyridin-4-ol | |
CAS RN |
101654-28-8 | |
| Record name | 2-Nitropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitro-4-pyridinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















